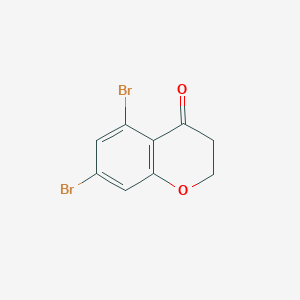

5,7-Dibromochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQPVQWCVLVLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Dibromochroman 4 One and Analogous Structures

Direct Halogenation Approaches for Chroman-4-ones

The direct introduction of bromine atoms onto the chroman-4-one skeleton is a primary strategy for the synthesis of 5,7-Dibromochroman-4-one. This approach typically involves electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Chromanone System

The benzene (B151609) ring of the chroman-4-one system is activated towards electrophilic attack, although less so than phenols or anilines. commonorganicchemistry.comwikipedia.org The reaction proceeds via a two-step mechanism: the initial attack of the electrophile (Br+) on the aromatic ring to form a positively charged intermediate (arenium ion), followed by the rapid removal of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com The ether oxygen and the carbonyl group of the chroman-4-one ring influence the regioselectivity of this substitution. The ether oxygen is an activating group, directing electrophiles to the ortho and para positions (positions 6 and 8). Conversely, the carbonyl group is deactivating. This interplay of electronic effects generally favors substitution at the 6- and 8-positions of the chroman-4-one core. gu.se

For the synthesis of 5,7-dibrominated analogs, the starting material would need to be a chroman-4-one that is already substituted in a way that directs bromination to the 5 and 7 positions. However, direct bromination of unsubstituted chroman-4-one typically leads to substitution at other positions. gu.se

Control of Regioselectivity in Dibromination Processes

Achieving the specific 5,7-dibromo substitution pattern on a chroman-4-one through direct halogenation requires careful control of the reaction conditions and often relies on the directing effects of pre-existing substituents on the aromatic ring. For instance, the synthesis of 6,8-dibromo-2-pentylchroman-4-one has been reported, highlighting that the positions ortho and para to the ring oxygen are most susceptible to electrophilic bromination. nih.gov

The regioselectivity of bromination can be influenced by several factors, including the choice of brominating agent, solvent, and temperature. researchgate.net Theoretical calculations and experimental verification have been used to understand and predict the positional selectivity in electrophilic aromatic brominations. researchgate.net For example, the use of certain catalysts or directing groups can steer the bromine atoms to specific positions. While direct 5,7-dibromination of an unsubstituted chroman-4-one is not commonly reported, multi-step sequences involving protection, directed bromination, and deprotection could theoretically achieve this outcome.

Convergent and Linear Synthetic Strategies Utilizing Precursors

An alternative to direct halogenation of the pre-formed chroman-4-one ring is the use of convergent or linear synthetic strategies. These methods involve the construction of the chroman-4-one ring from precursors that already contain the desired bromine atoms.

A common linear approach involves the synthesis of a halogenated 2'-hydroxyacetophenone (B8834) derivative, which is then cyclized to form the chroman-4-one ring. For instance, a method for preparing halogenated 4-chromanone (B43037) derivatives involves the esterification of a substituted phenol, followed by a rearrangement and a final cyclization reaction. google.com

Convergent strategies might involve the coupling of two or more fragments to assemble the final molecule. For example, a 2-substituted chroman-4-one can be synthesized via an intermolecular Mitsunobu reaction of a halopropanol and a 2-bromophenol, followed by cyclization. researchgate.net To obtain this compound, a 2,4-dibromophenol (B41371) derivative would be a logical starting material.

One of the most prevalent methods for constructing the chroman-4-one core is the intramolecular cyclization of a 2'-hydroxychalcone (B22705) derivative. nih.gov This can be achieved under acidic or basic conditions. For the synthesis of this compound, the corresponding 2'-hydroxy-3',5'-dibromochalcone would be the necessary precursor.

Another powerful method is the base-mediated aldol (B89426) condensation of a substituted 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov This one-step procedure, often facilitated by microwave irradiation, allows for the efficient synthesis of various substituted chroman-4-ones. nih.gov To synthesize this compound using this method, one would start with 2'-hydroxy-3',5'-dibromoacetophenone.

The following table summarizes some of the key synthetic strategies for chroman-4-ones that can be adapted for the synthesis of this compound:

| Synthetic Strategy | Key Precursors | Reaction Type | Reference |

| Intramolecular Cyclization | 2'-Hydroxychalcones | Acid or base-mediated | nih.gov |

| Aldol Condensation/Oxa-Michael Addition | 2'-Hydroxyacetophenones, Aldehydes | Base-mediated, Microwave-assisted | nih.gov |

| Intermolecular Mitsunobu Reaction | Halopropanols, 2-Bromophenols | Cyclization | researchgate.net |

| Esterification/Rearrangement/Cyclization | Substituted Phenols | Multi-step | google.com |

Development of Novel Bromination Reagents and Reaction Conditions

The field of organic synthesis has seen the development of numerous brominating agents, each with its own reactivity profile and advantages. While molecular bromine (Br₂) is a fundamental reagent, its hazardous nature has prompted the search for safer and more selective alternatives. acsgcipr.orgacsgcipr.org

Commonly used brominating agents for electrophilic aromatic substitution include N-bromosuccinimide (NBS), which is often used for its mildness and selectivity. commonorganicchemistry.comcambridgescholars.com Pyridinium hydrobromide perbromide (PHP) and phenyltrimethylammonium (B184261) perbromide (PTAB) are also useful alternatives. commonorganicchemistry.com For the α-bromination of ketones, which is relevant for substitution at the 3-position of the chroman-4-one ring, reagents like bromodimethylsulfonium bromide (BDMS) have been shown to be effective and regioselective. acs.org

Recent advancements have focused on developing more environmentally friendly and efficient bromination protocols. This includes the use of bromide/bromate couples as a non-hazardous source of bromine and the development of catalytic systems that minimize waste. acsgcipr.orgresearchgate.net For example, a protocol for the iodine(III)-mediated oxidative bromination of chromone (B188151) derivatives using dibromomethane (B42720) as the bromine source has been reported, offering mild reaction conditions and excellent regioselectivity for 3-halogenation. rsc.org

The development of recyclable brominating reagents, such as 1,2-dipyridiniumditribromide-ethane (DPTBE), represents a significant step towards greener chemistry. acs.org These reagents are stable, safe to handle, and can be regenerated and reused. acs.org

The following table provides a non-exhaustive list of brominating reagents and their typical applications in the context of chroman-4-one synthesis:

| Reagent | Abbreviation | Typical Application | Reference |

| N-Bromosuccinimide | NBS | Electrophilic aromatic bromination, allylic/benzylic bromination | commonorganicchemistry.comcambridgescholars.com |

| Pyridinium hydrobromide perbromide | PHP | Mild bromination of ketones | commonorganicchemistry.com |

| Bromodimethylsulfonium bromide | BDMS | Regioselective α-monobromination of β-keto esters and 1,3-diketones | acs.org |

| 1,2-Dipyridiniumditribromide-ethane | DPTBE | Recyclable reagent for various brominations | acs.org |

| Bromide/Bromate couple | - | Non-hazardous source of bromine | researchgate.net |

Chemical Reactivity and Transformation Pathways of 5,7 Dibromochroman 4 One

Reactivity of the Dibromo-Substituted Aromatic Moiety

The benzene (B151609) ring of the chromanone system is substituted with two bromine atoms, which significantly influences its reactivity. The presence of these halogens, coupled with the electronic effects of the fused heterocyclic ring containing an electron-withdrawing carbonyl group, renders the aromatic moiety susceptible to several important classes of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituting groups on electron-deficient aromatic rings. synmedchem.comresearchgate.net The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups (EWGs), typically positioned ortho and/or para to a suitable leaving group. ambeed.com In 5,7-Dibromochroman-4-one, the carbonyl group at C4 acts as a powerful EWG, reducing electron density across the aromatic ring. This deactivation towards electrophilic attack simultaneously activates the ring for nucleophilic attack. The bromine atoms at C5 and C7 can function as leaving groups. The EWG effect of the ketone is transmitted to the C5 and C7 positions, facilitating the potential attack by strong nucleophiles and subsequent displacement of a bromide ion. While specific studies detailing SNAr reactions on this compound are not prevalent, this reactivity pattern is a cornerstone of modern organic synthesis for functionalizing activated aryl halides. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine substituents on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. These reactions are central to the synthesis of complex molecules, including pharmaceuticals and materials. molaid.com

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.govacs.org It is widely used to form biaryl structures. For this compound, sequential or double coupling is possible, allowing for the introduction of one or two new aryl or vinyl substituents at the C5 and C7 positions. The relative reactivity of the two bromine atoms can sometimes be controlled by reaction conditions. ijrpc.com

Table 1: General Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the organoboron species for the transmetalation step. |

| Boron Reagent | Arylboronic acids, Vinylboronic esters | Source of the new carbon-based substituent. |

| Solvent | Toluene, Dioxane, DMF, Water/Ethanol mixtures | Solubilizes reactants and influences reaction rate and yield. |

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. This reaction could be used to introduce vinyl groups at the C5 and C7 positions of the this compound scaffold, yielding styrenyl-type derivatives.

Table 2: General Conditions for Heck Reaction

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | The active catalyst for the C-C bond formation. |

| Ligand | PPh₃, P(o-tol)₃ | Modulates catalyst activity and stability. |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the hydrogen halide formed during the reaction. |

| Alkene | Styrene, Acrylates, Acrylonitrile | The coupling partner that becomes vinylated. |

| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are commonly used. |

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. nih.gov It typically requires both a palladium catalyst and a copper(I) co-catalyst. Applying this to this compound would allow for the synthesis of arylalkyne derivatives, which are valuable intermediates for further transformations or as final products in materials science.

Table 3: General Conditions for Sonogashira Coupling

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate, increasing reaction rate. |

| Base | Et₃N, Piperidine, Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the HX byproduct. |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | The alkyne coupling partner. |

| Solvent | THF, DMF, Toluene | The reaction medium. |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction used to convert an organic halide into an organometallic species, most commonly an organolithium reagent. This transformation is typically achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The rate of exchange generally follows the trend I > Br > Cl.

In this compound, the bromine atoms can be exchanged for lithium, creating a highly nucleophilic carbanion on the aromatic ring. This reactive intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups. For di-substituted substrates like this, regioselectivity can be an issue. However, studies on analogous systems, such as N-methyl-5,7-dibromoindole, have shown that halogen-metal exchange can be selective, preferentially occurring at the C7 position over the C5 position. This suggests that a similar regioselectivity could potentially be achieved with this compound, allowing for the stepwise functionalization of the C7 and C5 positions. The reaction is kinetically controlled and must be performed at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as attack on the carbonyl group.

Reactivity of the Carbonyl Group in the Chromanone Ring

The ketone at the C4 position is a key electrophilic center, susceptible to attack by a variety of nucleophiles. Its reactions are fundamental to modifying the heterocyclic portion of the molecule.

Reduction Reactions to Hydroxyl Derivatives

The carbonyl group of the chromanone can be readily reduced to a secondary alcohol, yielding the corresponding 5,7-dibromochroman-4-ol. This transformation is a common step in synthetic sequences to access different oxidation states or to introduce chirality at the C4 position. Research on analogous compounds provides insight into this reaction. For instance, the asymmetric reduction of 5,7-difluorochroman-4-one (B1394127) to (R)-5,7-difluorochroman-4-ol is a key step in the synthesis of certain pharmaceuticals. This is often achieved with high enantioselectivity using chiral catalysts or enzymes. Similarly, a study on SIRT2 inhibitors described the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one to the corresponding alcohol, which could then be further transformed.

Table 4: Example of Reduction of an Analogous Chroman-4-one

| Substrate | Reagent | Product | Notes |

| 8-bromo-6-chloro-2-pentylchroman-4-one | NaBH₄ | 8-bromo-6-chloro-2-pentylchroman-4-ol | Standard borohydride (B1222165) reduction of the ketone to an alcohol. |

| 5,7-difluorochroman-4-one | Ketoreductase, NAD(P)H | (R)-5,7-difluorochroman-4-ol | Enzymatic asymmetric reduction to produce a specific enantiomer. |

Nucleophilic Addition Reactions to the Ketone

The electrophilic carbon of the C4-ketone is a prime target for nucleophilic addition. This reaction converts the sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized center. A wide array of carbon- and heteroatom-based nucleophiles can be employed.

The synthesis of related chroman-4-ones often involves an intramolecular oxa-Michael addition, which is a type of nucleophilic addition, as a key ring-forming step. For the pre-formed this compound, evidence of its reactivity towards nucleophiles is demonstrated by the existence of derivatives such as 5,7-Dibromochroman-4-amine hydrochloride. The formation of this product implies a successful reaction at the carbonyl, likely through direct addition of ammonia (B1221849) or a protected equivalent, or via reductive amination, which begins with the nucleophilic addition of an amine to the ketone to form a hemiaminal intermediate, followed by dehydration to an imine and subsequent reduction.

Transformations Involving the Chroman Ring System of this compound

The inherent reactivity of the this compound scaffold, characterized by its heterocyclic chroman ring system, allows for a variety of structural modifications. These transformations can alter the core ring structure or modify its peripheral functional groups, paving the way for the synthesis of diverse derivatives. Key reactive sites include the carbonyl group at the C-4 position, the adjacent methylene (B1212753) group at C-3, and the bromine-substituted aromatic ring. These sites enable reactions such as ring expansions, contractions, and various functional group interconversions.

Ring Expansion and Contraction Methodologies

The manipulation of the six-membered heterocyclic ring of chroman-4-ones is a sophisticated strategy for accessing novel carbocyclic and heterocyclic frameworks. These transformations, which involve either the enlargement or reduction of the ring size, are typically driven by the formation of more stable intermediates or by the relief of ring strain.

Ring Expansion

Ring expansion reactions provide a pathway to medium-sized rings, such as seven-membered heterocycles, which are of significant interest in medicinal chemistry. nih.gov A primary method for expanding cyclic ketones like chroman-4-one is the Tiffeneau-Demjanov-type rearrangement. wikipedia.orgorganic-chemistry.org This process can be initiated by the reaction of this compound with diazomethane (B1218177) or related diazoalkanes. The reaction proceeds through the nucleophilic addition of the diazo compound to the carbonyl group, followed by the extrusion of nitrogen gas and a 1,2-alkyl shift, resulting in an expanded ring system.

For instance, the reaction of a cyclohexanone (B45756) with α-alkyldiazoacetates, activated by a Lewis acid, can furnish seven-membered rings with high diastereoselectivity. organic-chemistry.org This methodology is applicable to heteroanalogues of cyclohexanone, suggesting its potential for expanding the this compound ring to a dibenzoxazepinone derivative. organic-chemistry.org

Table 1: Potential Ring Expansion Reactions of this compound

| Reaction Type | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Tiffeneau-Demjanov Rearrangement | Diazomethane (CH₂N₂) | Spiro-epoxide or diazonium species | Seven-membered ring ketone |

| Diazoacetate Insertion | Ethyl diazoacetate, Lewis Acid (e.g., BF₃·OEt₂) | β-hydroxy-α-diazoester | Ring-expanded β-keto ester |

Ring Contraction

Ring contraction of the chromanone system can lead to five-membered heterocyclic structures, such as benzofuran (B130515) derivatives. A common pathway for the ring contraction of cyclic ketones is the Favorskii rearrangement, which occurs upon treatment with a base in the presence of a halogen. Given that this compound already possesses bromine atoms on the aromatic ring, further halogenation at the α-carbon (C-3) would be required to initiate this rearrangement.

Alternatively, photochemical rearrangements can induce ring contractions. Another relevant transformation, although documented for the related N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolones, involves treatment with a hypervalent iodine reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). This reaction leads to a ring-contracted product, suggesting that similar oxidative rearrangements could be explored for this compound. researchgate.net Such reactions often proceed through a semi-pinacol type rearrangement. rsc.orgntu.ac.uk

Table 2: Potential Ring Contraction Methodologies for Chroman-4-ones

| Reaction Type | Reagents | Key Transformation | Product Type |

|---|---|---|---|

| Favorskii Rearrangement | Base (e.g., NaOH), Halogen (for α-halogenation) | Formation and opening of a cyclopropanone (B1606653) intermediate | Carboxylic acid derivative of a five-membered ring |

| Oxidative Rearrangement | Hypervalent Iodine Reagents (e.g., HTIB) | 1,2-Aryl or 1,2-Alkyl migration | Five-membered ring derivative |

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the conversion of one functional group into another. fiveable.meimperial.ac.uk For this compound, derivatization can target the ketone, the aromatic bromine atoms, or the α-methylene group to synthesize a library of analogues.

Reactions at the Carbonyl Group

The ketone at C-4 is a versatile handle for numerous transformations.

Reduction: The carbonyl can be reduced to a secondary alcohol (5,7-dibromochroman-4-ol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new stereocenter and a hydroxyl group amenable to further derivatization, such as esterification or etherification. libretexts.org

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an exocyclic double bond, yielding 4-alkylidene-5,7-dibromochroman derivatives.

Grignard Reaction: Addition of Grignard reagents (R-MgBr) or other organometallics to the ketone results in the formation of tertiary alcohols, introducing a new carbon substituent at the C-4 position.

Modifications of the Aromatic Ring

The two bromine atoms on the aromatic ring are key sites for derivatization via cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or esters can replace the bromine atoms with various aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the introduction of nitrogen-based functional groups by coupling the aryl bromides with amines, leading to amino-substituted chromanone derivatives.

Sonogashira Coupling: Reaction with terminal alkynes under palladium-copper catalysis can form carbon-carbon bonds, yielding alkynyl-substituted chromanones.

Table 3: Derivatization and Functional Group Interconversion of this compound

| Target Site | Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|---|

| C-4 Carbonyl | Reduction | NaBH₄ | Ketone → Secondary Alcohol |

| C-4 Carbonyl | Wittig Reaction | Ph₃P=CHR | Ketone → Alkene |

| C-4 Carbonyl | Grignard Reaction | R-MgBr | Ketone → Tertiary Alcohol |

| C-5/C-7 Bromine | Suzuki Coupling | R-B(OH)₂, Pd catalyst | Br → Aryl/Alkyl |

| C-5/C-7 Bromine | Buchwald-Hartwig Amination | R₂NH, Pd catalyst | Br → NR₂ |

| C-5/C-7 Bromine | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst | Br → C≡C-R |

These transformations highlight the chemical versatility of the this compound structure, enabling extensive modification of both its core heterocyclic system and its peripheral functionalities.

Advanced Spectroscopic Characterization and Structural Elucidation of 5,7 Dibromochroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of the ¹H and ¹³C spectra, along with two-dimensional correlation experiments, allows for the unambiguous assignment of every atom within the 5,7-Dibromochroman-4-one structure.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the six protons in the molecule, distributed across aromatic and aliphatic regions. The protons on the heterocyclic ring and the aromatic ring exhibit distinct chemical shifts and coupling patterns.

The aliphatic protons at the C2 and C3 positions form an A₂X₂ spin system, appearing as two distinct triplets.

The protons at C3 (H-3), adjacent to the carbonyl group, are expected to be deshielded and appear further downfield.

The protons at C2 (H-2), adjacent to the ether oxygen, will appear slightly more upfield compared to H-3.

The aromatic region will show two signals for the protons at C6 and C8. Due to the symmetrical bromine substitution pattern, these protons are in different environments.

The proton at C8 (H-8) is flanked by a bromine atom and the carbonyl-bearing ring junction.

The proton at C6 (H-6) is positioned between two bromine atoms. These protons will appear as doublets due to meta-coupling, though the coupling constant (⁴J) would be small (typically 2-3 Hz).

Based on data from similar brominated chromanones, the following assignments can be predicted. acs.org

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.9 - 8.1 | d | 1H | H-8 |

| ~7.8 - 8.0 | d | 1H | H-6 |

| ~4.5 - 4.7 | t | 2H | H-2 |

Predicted data is based on standard chemical shift values and analysis of structurally similar compounds.

The proton-decoupled ¹³C NMR spectrum for this compound will show nine distinct signals, as each carbon atom is in a unique chemical environment. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms and substituents. acs.org

Carbonyl Carbon (C-4): The ketone carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 190-195 ppm. acs.orgacs.org

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly bonded to bromine (C-5 and C-7) will have their chemical shifts influenced by the heavy atom effect. The quaternary carbons (C-4a and C-8a) will also be distinct.

Aliphatic Carbons: The two sp³ hybridized carbons of the heterocyclic ring (C-2 and C-3) will appear in the upfield region of the spectrum. The carbon adjacent to the oxygen (C-2) will be more deshielded than the carbon adjacent to the carbonyl (C-3).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~192.0 | C-4 |

| ~158.0 | C-8a |

| ~139.5 | C-6 |

| ~126.5 | C-8 |

| ~122.0 | C-4a |

| ~115.0 | C-5 |

| ~112.0 | C-7 |

| ~78.0 | C-2 |

Predicted data is based on standard chemical shift values and analysis of structurally similar compounds. acs.org

To definitively connect the proton and carbon frameworks, 2D NMR experiments are essential. cas.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong cross-peak is expected between the triplet at ~4.6 ppm (H-2) and the triplet at ~2.9 ppm (H-3), confirming the connectivity of the aliphatic chain. hmdb.ca No correlation would be seen between the aliphatic protons and the aromatic protons, as they are separated by more than three bonds. A very weak cross-peak might be observable between H-6 and H-8 if their meta-coupling is resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).

The ¹H signal at ~7.9-8.1 ppm would correlate with the ¹³C signal at ~126.5 ppm (C-8).

The ¹H signal at ~7.8-8.0 ppm would correlate with the ¹³C signal at ~139.5 ppm (C-6).

The ¹H signal at ~4.5-4.7 ppm would correlate with the ¹³C signal at ~78.0 ppm (C-2).

The ¹H signal at ~2.8-3.0 ppm would correlate with the ¹³C signal at ~43.0 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for identifying quaternary carbons and piecing together the molecular fragments. hmdb.ca

H-8 would show correlations to the carbonyl carbon (C-4), C-8a, C-6, and C-7.

H-6 would show correlations to C-8, C-5, C-7, and C-4a.

H-2 would show correlations to C-3, C-4, and C-8a.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum provides a "fingerprint" of the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, key absorption bands are expected for the carbonyl group, aromatic ring, and C-Br bonds.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2960 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1685 | C=O Stretch | Ketone |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Aryl-alkyl ether |

| ~850 - 800 | C-H Bend (out-of-plane) | Substituted Aromatic |

Predicted data is based on standard functional group correlation tables.

Raman spectroscopy is a complementary technique to FTIR that also measures vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide confirmatory data for the molecular structure.

Aromatic Ring Vibrations: The aromatic C=C stretching and ring breathing modes are typically strong and sharp in Raman spectra, expected in the 1600-1400 cm⁻¹ and around 1000 cm⁻¹ regions, respectively.

C-Br Vibrations: The C-Br stretching vibrations would give rise to intense peaks in the lower frequency region (below 700 cm⁻¹), which is a key characteristic of this molecule.

Carbonyl Group: The C=O stretch, while strong in FTIR, is often weaker in Raman spectra but should still be observable around 1680 cm⁻¹.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~1680 | C=O Stretch | Ketone |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Aromatic Ring |

Predicted data is based on standard functional group correlation tables.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, it provides critical information for confirming the molecular weight and elucidating the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or more decimal places). ekb.egresearchgate.net This allows for the calculation of an exact mass, which can distinguish between compounds that have the same nominal mass but different chemical formulas. ekb.eg

For this compound, with the molecular formula C₉H₆Br₂O₂, the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). HRMS analysis would be expected to yield a molecular ion peak ([M]⁺˙ or a protonated species like [M+H]⁺) that corresponds closely to this calculated value, confirming the elemental formula with high confidence.

Illustrative HRMS Data Table for C₉H₆Br₂O₂

The table below illustrates how HRMS data would be presented to confirm the elemental composition of the target compound. The presence of two bromine atoms creates a characteristic isotopic pattern ([M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙) with predictable relative intensities, which would also be observed.

| Ion Species | Theoretical m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) | Elemental Composition |

| [M]⁺˙ | 303.8785 | 303.8781 | -1.3 | C₉H₆⁷⁹Br₂O₂ |

| [M+H]⁺ | 304.8863 | 304.8859 | -1.3 | C₉H₇⁷⁹Br₂O₂ |

| [M+Na]⁺ | 326.8682 | 326.8678 | -1.2 | C₉H₆⁷⁹Br₂O₂Na |

This table is for illustrative purposes and contains hypothetical observed data.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a multi-step technique used to further elucidate a molecule's structure. researchgate.netambeed.com In an MS/MS experiment, a specific ion of interest (the "precursor ion," such as the molecular ion of this compound) is selected in the first stage of mass analysis. metu.edu.tr This precursor ion is then fragmented, typically through collision-induced dissociation (CID), and the resulting "product ions" are analyzed in a second stage. metu.edu.tr The resulting fragmentation pattern provides a virtual roadmap of the molecule's structure.

For this compound, the fragmentation would likely proceed via characteristic pathways for chromanone and aromatic halide compounds. researchgate.netsemanticscholar.org Key fragmentation mechanisms would include:

Retro-Diels-Alder (RDA) Reaction: A common pathway for chromanone structures, leading to the cleavage of the dihydropyranone ring.

Loss of Bromine Radicals: Cleavage of the carbon-bromine bonds.

Loss of Carbon Monoxide (CO): A characteristic fragmentation for carbonyl-containing compounds.

Cleavage of the Benzene (B151609) Ring: Fragmentation of the aromatic portion of the molecule.

Illustrative MS/MS Fragmentation Data for this compound

This table outlines the plausible fragments that would be observed in an MS/MS analysis of the [M+H]⁺ precursor ion.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 304.9 | 225.9 | HBr | Loss of a bromine atom and a hydrogen |

| 304.9 | 276.9 | CO | Loss of carbon monoxide from the ketone |

| 304.9 | 197.9 | HBr, CO | Sequential loss of HBr and CO |

| 304.9 | 147.0 | C₉H₆O₂ (from RDA) | Fragment corresponding to dibromobenzene |

This table is for illustrative purposes and contains hypothetical fragmentation data.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. iucr.org The technique involves directing an X-ray beam onto a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. ambeed.com

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, revealing the exact shape of the molecule in the solid state. This would confirm the conformation of the dihydropyranone ring (e.g., half-chair, boat).

Crystal Packing: How individual molecules are arranged relative to one another in the crystal lattice.

Intermolecular Interactions: The presence and geometry of non-covalent interactions such as halogen bonding (Br···O), hydrogen bonds, or π–π stacking, which stabilize the crystal structure. researchgate.net

Absolute Stereochemistry: For chiral molecules, this technique can determine the absolute configuration (R/S) if a suitable heavy atom is present, which in this case are the two bromine atoms.

Illustrative Crystallographic Data Table for this compound

The following table shows the type of parameters that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Illustrative Value |

| Chemical Formula | C₉H₆Br₂O₂ |

| Formula Weight | 305.95 g/mol |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| a (Å) | 8.5 (Hypothetical) |

| b (Å) | 12.1 (Hypothetical) |

| c (Å) | 9.8 (Hypothetical) |

| β (°) | 105.2 (Hypothetical) |

| Volume (ų) | 992 (Hypothetical) |

| Z (molecules/unit cell) | 4 (Hypothetical) |

This table is for illustrative purposes and contains hypothetical crystallographic data.

Computational and Theoretical Investigations of 5,7 Dibromochroman 4 One

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular-level characteristics of chemical compounds. For 5,7-Dibromochroman-4-one, these methods can elucidate its electronic structure, stability, and predict its spectroscopic behavior, guiding potential synthetic and application-focused research.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

The stability of the molecule can be further assessed by calculating its total electronic energy and thermodynamic parameters like enthalpy and Gibbs free energy. The presence of the bulky and electronegative bromine atoms may introduce steric strain and electrostatic interactions that modify the planarity and stability of the bicyclic ring system compared to the parent chroman-4-one.

Molecular Orbital Analysis (HOMO/LUMO) and Electron Density Distributions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. d-nb.inforesearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the pyranone ring. The LUMO, conversely, would likely be centered on the α,β-unsaturated ketone system (the C=O group and the adjacent double bond of the aromatic ring). The electron-withdrawing bromine atoms are predicted to lower the energy of both the HOMO and LUMO. nih.gov This effect is often more pronounced on the LUMO, leading to a reduction in the HOMO-LUMO gap compared to unsubstituted chroman-4-one. A smaller energy gap suggests that the molecule would be more reactive and susceptible to electronic transitions. d-nb.inforesearchgate.net

Electron density distribution maps would visually confirm these findings, showing a high electron density around the oxygen and bromine atoms and a lower density near the carbonyl carbon, indicating its electrophilic nature. The molecular electrostatic potential (MEP) map would highlight the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule, providing a guide to its intermolecular interaction sites. d-nb.inforesearchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.40 |

Note: These values are illustrative and derived from trends observed in related halogenated heterocyclic compounds.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts. For this compound, the calculations would predict distinct signals for the aromatic protons and carbons, as well as for the methylene (B1212753) protons at positions 2 and 3. The strong electron-withdrawing effect of the bromine atoms would cause downfield shifts (higher ppm values) for the adjacent aromatic protons and carbons.

IR Vibrational Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Theoretical vibrational analysis calculates the frequencies and intensities of the vibrational modes of the molecule. For this compound, a prominent peak would be predicted for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The presence of bromine would also give rise to characteristic C-Br stretching frequencies in the lower wavenumber region of the spectrum. Other predictable vibrations include C-H stretching of the aromatic and aliphatic parts, and C-O-C stretching of the ether linkage.

Table 2: Predicted Key Spectroscopic Data for this compound

| Spectrum Type | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR | δ 7.8 - 8.1 ppm | Aromatic Protons (H-6, H-8) |

| δ 4.6 - 4.8 ppm | Methylene Protons (H-2) | |

| δ 2.8 - 3.0 ppm | Methylene Protons (H-3) | |

| ¹³C NMR | δ 190 - 195 ppm | Carbonyl Carbon (C-4) |

| δ 110 - 120 ppm | Brominated Aromatic Carbons (C-5, C-7) | |

| IR | 1695 cm⁻¹ | C=O Stretch |

| 1230 cm⁻¹ | C-O-C Asymmetric Stretch |

Note: These are estimated values based on computational studies of similar structures. d-nb.infomdpi.com

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the conformational flexibility and potential reaction pathways.

Conformational Analysis and Potential Energy Surface Mapping

The non-aromatic pyranone ring in the chroman-4-one structure is not perfectly planar and can adopt different conformations. acs.org Conformational analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation to identify the most stable ones. For this compound, the pyranone ring typically adopts a "sofa" or "half-chair" conformation.

A potential energy surface (PES) map can be generated by plotting the molecule's energy as a function of one or two geometric parameters, such as torsion angles. This map reveals the low-energy conformations (valleys) and the energy barriers (hills) that separate them. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that are difficult to obtain experimentally. For this compound, one could explore various potential reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring.

By modeling a reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, and thus its rate. For instance, the reaction of this compound with a nucleophile like sodium borohydride (B1222165) to reduce the ketone could be modeled. The calculations would reveal the geometry of the transition state as the hydride ion approaches the carbonyl carbon and would provide a quantitative estimate of the reaction's energy barrier. This predictive capability allows for the rational design of synthetic routes and the understanding of reactivity patterns. araproceedings.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies represent a valuable computational approach in chemical research, aiming to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound, while specific and extensive QSPR models are not widely published, the principles can be applied based on the well-established methodologies for the broader class of chromanones and flavonoids. These studies typically involve the calculation of various molecular descriptors that quantify the structural, electronic, and topological characteristics of the molecule. These descriptors are then used as independent variables in statistical models to predict specific properties, thereby reducing the need for extensive experimental measurements and providing insights into the molecular characteristics that govern its behavior.

Prediction of Chemical Reactivity Descriptors

The chemical reactivity of this compound can be theoretically investigated using quantum chemical calculations, most commonly through Density Functional Theory (DFT). These computational methods allow for the prediction of a variety of molecular descriptors that provide a quantitative measure of the molecule's reactivity. The presence of two electron-withdrawing bromine atoms at positions 5 and 7 is expected to significantly influence the electronic distribution and, consequently, the reactivity of the chromanone core.

Key reactivity descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap suggests lower reactivity and higher kinetic stability. d-nb.inforesearchgate.net

Other important global reactivity descriptors include the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons, and the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface to identify regions susceptible to electrophilic or nucleophilic attack. d-nb.inforesearchgate.net For this compound, the electron-withdrawing nature of the bromine atoms and the carbonyl group would likely result in a significant positive potential on the carbonyl carbon, marking it as a primary site for nucleophilic attack.

Table 1: Predicted Chemical Reactivity Descriptors for this compound (Note: The following values are representative and based on typical DFT calculations for similar halogenated chromanones. Actual values may vary based on the specific computational method and basis set used.)

| Descriptor | Predicted Value | Significance |

| EHOMO | -7.2 eV | Electron-donating ability |

| ELUMO | -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (Egap) | 4.7 eV | Chemical stability and reactivity |

| Electrophilicity Index (ω) | 2.5 eV | Propensity to act as an electrophile |

| Dipole Moment | 3.1 D | Molecular polarity |

Modeling of Chromatographic and Spectroscopic Properties

QSPR models are also highly effective in predicting the analytical properties of molecules like this compound, particularly its behavior in chromatographic systems and its spectroscopic signatures.

Chromatographic Properties: Quantitative Structure-Retention Relationship (QSRR) models are a subset of QSPR focused on predicting the retention time (tR) of a compound in chromatographic separations, such as High-Performance Liquid Chromatography (HPLC). mdpi.com For a reversed-phase HPLC system, the retention is primarily governed by the analyte's lipophilicity. Molecular descriptors such as the logarithm of the octanol-water partition coefficient (logP), molecular weight, and polar surface area are often used to build predictive models. mdpi.comresearchgate.net

For this compound, the presence of two bromine atoms would significantly increase its molecular weight and lipophilicity compared to the parent chroman-4-one, leading to a longer retention time in reversed-phase HPLC. A hypothetical QSRR model could take the form of a linear equation:

log(tR) = c0 + c1(logP) + c2(Molecular Weight) + ...

Table 2: Hypothetical QSRR Model for Predicting HPLC Retention Time

| Molecular Descriptor | Coefficient | Value for this compound | Contribution to Retention |

| Intercept (c0) | 0.5 | - | Baseline Retention |

| logP | 0.4 | 3.5 | 1.4 |

| Molecular Weight | 0.002 | 305.9 g/mol | 0.61 |

| Predicted log(tR) | 2.51 |

Spectroscopic Properties: Computational methods can also model the spectroscopic properties of this compound. DFT and other quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) and infrared (IR) vibrational frequencies. mdpi.com These predictions are achieved by calculating the magnetic shielding tensors for NMR and the vibrational modes for IR spectroscopy in a simulated molecular environment. While these computational predictions provide valuable approximations, they are often scaled or compared with experimental data for greater accuracy, as the exact values can be influenced by solvent effects and other experimental conditions. nih.gov

Table 3: Comparison of Hypothetical Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Typical Experimental Value |

| 1H NMR (Aromatic, ppm) | 7.9 - 8.1 | 7.8 - 8.0 |

| 13C NMR (C=O, ppm) | 190.0 | 191.5 |

| IR (C=O stretch, cm-1) | 1695 | 1685 |

Applications of 5,7 Dibromochroman 4 One in Complex Organic Synthesis

Utility as a Synthon for Heterocyclic Compound Construction

There is no specific information available in the searched scientific literature detailing the use of 5,7-Dibromochroman-4-one as a synthon for the construction of other heterocyclic compounds. In principle, the carbonyl group and the di-bromo-substituted aromatic ring offer reactive sites for further chemical modifications. For instance, the reaction of chroman-4-ones with reagents like hydrazine (B178648) is a known method for producing pyrazole (B372694) derivatives. However, no examples or studies detailing this or other heterocyclic constructions specifically starting from this compound have been found.

Building Block for the Synthesis of Polycyclic Aromatic and Heteroaromatic Systems

No documented examples exist in the available literature of this compound being utilized as a building block for the synthesis of polycyclic aromatic or heteroaromatic systems. The bromine atoms on the aromatic ring could potentially serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to build more complex, fused-ring structures. This would be a standard strategy in modern organic synthesis, but its application to this compound has not been reported.

Role in the Preparation of Chiral Molecules and Enantiomerically Pure Compounds

The scientific literature lacks studies on the role of this compound in the preparation of chiral molecules and enantiomerically pure compounds. A common strategy for creating chiral molecules from ketones is through asymmetric reduction of the carbonyl group to a secondary alcohol, which would result in a chiral chromanol. Various catalytic systems exist for such enantioselective reductions. However, no research has been published that applies these methods specifically to this compound to produce enantiomerically pure products.

Strategic Intermediate in Methodological Development for Carbon-Carbon and Carbon-Heteroatom Bond Formation

There is no evidence in the reviewed literature to suggest that this compound has been used as a strategic intermediate in the development of new synthetic methodologies for carbon-carbon or carbon-heteroatom bond formation. Such development studies often use readily available or structurally interesting substrates to test the scope and limitations of a new reaction. The absence of this compound in this context indicates it is not a standard substrate for these purposes.

Q & A

Basic: What are the recommended synthetic routes for 5,7-Dibromochroman-4-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves bromination of chroman-4-one derivatives under controlled conditions. Key parameters include:

- Solvent selection : Use dichloromethane (DCM) or carbon tetrachloride (CCl₄) as inert solvents to minimize side reactions .

- Catalyst optimization : Lewis acids like FeBr₃ or AlCl₃ enhance regioselectivity for bromination at the 5- and 7-positions .

- Temperature control : Maintain 0–5°C to suppress over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Yield optimization can be achieved through iterative adjustments to stoichiometry (e.g., Br₂:substrate ratio) and reaction time monitoring via TLC .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic analysis :

- Chromatographic methods : HPLC with UV detection (λ = 254 nm) quantifies purity; retention time comparison against standards minimizes false positives .

- Elemental analysis : Carbon, hydrogen, and bromine content should align with theoretical values (±0.3% tolerance) .

Advanced: What experimental strategies can address discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:

Contradictions often arise from variability in assay conditions or compound handling:

- Standardized bioassays : Replicate studies using identical cell lines (e.g., HEK-293 or MCF-7) and control compounds (e.g., doxorubicin) to normalize activity metrics .

- Batch-to-batch validation : Compare biological activity across independently synthesized batches to rule out synthetic artifacts .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from diverse studies, identifying outliers and confounding variables (e.g., solvent residues) .

Advanced: How can computational modeling enhance the understanding of this compound’s reactivity and target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Predict electrophilic reactivity at brominated positions and stability under physiological pH .

- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina; validate with mutagenesis studies .

- ADMET profiling : Use QSAR models to estimate pharmacokinetic properties (e.g., logP = 2.8 ± 0.2) and prioritize in vivo testing .

Basic: What are the stability considerations for storing this compound, and how can degradation products be identified?

Methodological Answer:

- Storage conditions : Store at −20°C under inert gas (argon) to prevent hydrodebromination. Avoid prolonged exposure to light .

- Degradation monitoring :

Advanced: What methodologies are critical for elucidating the mechanistic role of this compound in redox-related pathways?

Methodological Answer:

- ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) in cell-based systems to quantify oxidative stress induction .

- Enzyme inhibition studies : Measure IC₅₀ values against NADPH oxidase or xanthine oxidase via spectrophotometric kinetics .

- Isotopic labeling : Incorporate ¹⁸O or deuterium at reactive sites to trace metabolic pathways via LC-MS .

Basic: How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?

Methodological Answer:

- Protocol harmonization : Adhere to Beilstein Journal guidelines for experimental reporting, including detailed reaction workups and purity thresholds .

- Open-data practices : Share raw NMR/MS spectra and crystallographic data (if available) via repositories like Zenodo .

- Collaborative validation : Cross-verify results with independent labs using blinded samples to eliminate bias .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Non-linear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to estimate LD₅₀ and Hill coefficients .

- Bootstrap resampling : Assess confidence intervals for EC₅₀ values, particularly with small sample sizes (n < 6) .

- ANOVA with post-hoc tests : Compare toxicity across cell types (e.g., hepatocytes vs. neurons) while controlling for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.